1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGIROQGGJDTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, is a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis. It is a crucial regulator of cellular events such as cell proliferation, cell migration, cell survival, differentiation, and cell cycle control.
Mode of Action
This compound interacts with its target, VEGFR-2, by inhibiting its activity. This disruption of VEGFR-2 signaling cascade offers a potential approach for anticancer drug design. The compound’s interaction with VEGFR-2 leads to changes such as cell cycle arrest at the G1 phase and apoptosis-inducing activity.
Biochemical Pathways
The compound affects the VEGFR-2 signaling pathway, which is involved in angiogenesis. By inhibiting VEGFR-2, the compound disrupts the growth and development of abnormal blood vessels, leading to a reduction in tumor vasculature. This results in downstream effects such as the upregulation of proteins that trigger apoptosis, including an increase in Bax and a decrease in Bcl-2.
Result of Action
The result of the compound’s action is the inhibition of tumor growth and metastasis. By inhibiting VEGFR-2, the compound disrupts the vascular network that solid tumor cells depend on for their sustained growth and metastasis. Additionally, the compound induces cell cycle arrest and apoptosis, further inhibiting tumor growth.
Biological Activity
1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has gained attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C22H13ClFN3, with a molecular weight of approximately 373.82 g/mol. The structure features:
- A pyrazole ring fused with a quinoline moiety.
- A chlorine atom at the para position and a fluorine atom at the 6-position, influencing its reactivity and biological activity.
Anticancer Activity
Research indicates that this compound acts as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis associated with tumor growth and metastasis. Inhibition of VEGFR-2 disrupts the formation of new blood vessels necessary for tumor survival and expansion.
Case Study:
In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 of 0.70 ± 0.14 μM against HL60 leukemia cells for related compounds, indicating strong antiproliferative effects .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory properties by modulating nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) expression levels. This modulation can lead to reduced inflammation and pain, making it a candidate for further development in anti-inflammatory therapies.
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | VEGFR-2 Inhibition | N/A | Angiogenesis |
| Related Pyrazolo Compounds | Cytotoxicity in HL60 | 0.70 ± 0.14 | Leukemia |
| Related Derivatives | Anti-inflammatory (COX-2 Inhibition) | N/A | Inflammation |
Structure-Activity Relationship (SAR)
The presence of halogen substituents such as chlorine and fluorine is critical in enhancing the biological activity of pyrazolo[4,3-c]quinolines. These groups can affect lipophilicity and electronic properties, thereby influencing the compound's interaction with biological targets.
Research Findings:
A study exploring various derivatives found that modifications on the pyrazole ring significantly impacted their cytotoxic profiles against different cancer cell lines . Compounds with fluorinated groups showed improved metabolic stability and resistance to degradation, which is beneficial for therapeutic applications.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl and 6-fluoro substituents may enhance binding to COX-2, similar to compound 2m , where a carboxylic acid group improves activity .
- Amino Substitutions: Derivatives like 2i and 2m exhibit potent anti-inflammatory effects due to amino and hydroxyl groups, which are absent in the target compound. This suggests room for structural optimization .
- Positional Effects : The fluorine atom at position 6 (target) versus position 8 () may alter electronic distribution and target selectivity.
Physicochemical Properties
- Thermal Stability : ’s F6 derivative shows high thermal stability, implying that the target compound’s halogen substituents may confer similar robustness .
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what are their key intermediates?
A three-step synthesis starting from 2,4-dichloroquinoline-3-carbonitrile involves:
- Step 1 : Reaction with NaN₃ to form tetrazolo[1,5-a]quinoline intermediates.
- Step 2 : Reduction with PPh₃ to generate 2-aminoquinoline-3-carbonitriles.
- Step 3 : Cyclization with hydrazine hydrate to yield the pyrazolo[4,3-c]quinoline scaffold . Alternative electrochemical methods enable one-pot synthesis via annulation of substituted quinolines and pyrazole precursors under controlled potentials (e.g., Pt electrode, 0.1 M LiClO₄ in acetonitrile) .
Q. How is structural characterization of this compound performed, and what crystallographic tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving substituent orientations. For example:
- Use SHELXTL (Bruker AXS) or SHELXL for refinement, leveraging high-resolution data (R factor < 0.05).
- Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize the crystal lattice, as seen in analogous pyrazoloquinolines . Complementary characterization includes:
- ¹H/¹³C NMR : Diagnostic peaks for pyrazole (δ 8.2–8.5 ppm) and quinoline (δ 7.5–8.1 ppm) protons.
- FT-IR : Stretching vibrations for C–F (1150–1250 cm⁻¹) and C–Cl (650–750 cm⁻¹) bonds .
Q. What biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
Derivatives exhibit anti-inflammatory activity via inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages:
- Compound 2i : IC₅₀ = 1.2 µM (comparable to positive control 1400 W).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
